N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide -

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Catalog Number: EVT-4421152
CAS Number:
Molecular Formula: C18H17Cl2N5OS
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs) []. It exhibits potent analgesic effects by blocking KORs and shows potential for treating depression and addiction disorders [].
  • Relevance: While not sharing the core structure of N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, PF-04455242's research utilizes a structurally related compound, (-)-4-[3H]methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine ([3H]PF-04767135), in its in vivo binding assay []. The presence of the 3,4-dichlorophenylpiperidine moiety in [3H]PF-04767135 highlights a structural similarity with the target compound, suggesting potential overlap in their pharmacological profiles or binding affinities. Further investigation is needed to confirm any direct relationships.

VUF11211

  • Compound Description: VUF11211, chemically identified as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, acts as a high-affinity antagonist for the CXCR3 chemokine receptor []. It exhibits a rigid elongated structure containing two basic groups and binds to an allosteric site on CXCR3, overlapping with the binding site of another antagonist, NBI-74330 [].
  • Relevance: Although VUF11211 differs significantly in its core structure from N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, both compounds function as antagonists for their respective target receptors []. The shared characteristic of targeting and modulating receptor activity, albeit through different mechanisms, suggests a potential commonality in their pharmacological approach. Understanding the specific structural features contributing to the antagonistic activity of both compounds could provide valuable insights into designing novel receptor modulators.
  • Compound Description: NBI-74330, chemically defined as (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide, functions as a high-affinity CXCR3 antagonist []. Unlike VUF11211, it lacks basic groups and binds to a different allosteric site on CXCR3, although their binding sites overlap [].
  • Relevance: Similar to VUF11211, NBI-74330's relevance lies in its shared characteristic with N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide as an antagonist for its target receptor, CXCR3 []. The distinct binding sites and mechanisms of action for NBI-74330 and VUF11211, despite their shared target, emphasize the importance of exploring diverse chemical structures in drug discovery. Examining the structure-activity relationships of these antagonists could guide the development of more potent and selective CXCR3 modulators.
  • Compound Description: Compounds 5 and 6 are dichlorophenylacrylonitriles identified as lead compounds for their selective cytotoxicity against the MCF-7 breast cancer cell line []. They exhibit potent growth inhibition (GI50) values of 0.56 ± 0.03 μm and 0.127 ± 0.04 μm, respectively, with a notable 260-fold selectivity for MCF-7 cells [].

Properties

Product Name

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C18H17Cl2N5OS/c19-14-3-2-13(10-15(14)20)25-7-5-24(6-8-25)11-18(26)21-12-1-4-16-17(9-12)23-27-22-16/h1-4,9-10H,5-8,11H2,(H,21,26)

InChI Key

PMNLOKPXXHDNQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.